[Leu15]-Gastrin I (human): A Technical Guide to its Mechanism of Action
[Leu15]-Gastrin I (human): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu15]-Gastrin I (human) is a synthetic analog of the human peptide hormone Gastrin I. This modification, the substitution of methionine at position 15 with leucine, confers enhanced stability against oxidation, making it a valuable tool for research. [Leu15]-Gastrin I acts as a potent and selective agonist for the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events, primarily through the phospholipase C pathway, leading to physiological responses such as gastric acid secretion and cell proliferation. This document provides an in-depth overview of the mechanism of action of [Leu15]-Gastrin I, including its receptor binding characteristics, downstream signaling pathways, and methods for its experimental investigation.
Introduction
Gastrin I is a crucial peptide hormone in the gastrointestinal system, primarily responsible for stimulating gastric acid secretion. [Leu15]-Gastrin I is a synthetic variant with a leucine residue replacing the methionine at position 15. This substitution significantly improves the peptide's stability by preventing oxidation, without compromising its biological activity.[1][2] Like its endogenous counterpart, [Leu15]-Gastrin I exerts its effects by binding to and activating the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[3] The activation of CCKBR is implicated in various physiological and pathophysiological processes, including the regulation of gastric acid, mucosal growth, and the progression of certain cancers.[3]
Receptor Binding and Activation
[Leu15]-Gastrin I binds with high affinity to the CCKBR, a class A G-protein coupled receptor.[3] The binding of [Leu15]-Gastrin I to CCKBR induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, particularly those of the Gq/11 family.
Quantitative Data: Receptor Binding Affinity
The binding affinity of [Leu15]-Gastrin I and related compounds to the CCKBR can be quantified using radioligand binding assays. The half-maximal inhibitory concentration (IC50) provides a measure of the ligand's potency in displacing a radiolabeled ligand from the receptor.
| Compound | Receptor | Assay Type | Radioligand | IC50 (nM) | Cell Line/Tissue | Reference |
| [Leu15]-Gastrin I analog | Human CCKBR | Displacement | [125I][3-iodo Tyr12,Leu15]gastrin | 1.40 | Not Specified | [4] |
Note: The reported IC50 value is for a closely related analog and serves as an estimation of the binding affinity of [Leu15]-Gastrin I.
Intracellular Signaling Pathways
Upon activation by [Leu15]-Gastrin I, the CCKBR initiates a well-defined signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of second messengers and subsequent cellular responses.
Phospholipase C Pathway
The Gαq subunit of the activated G-protein stimulates PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CCKBR activation.[5]
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DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, modulating their activity and leading to cellular responses such as gene expression changes and cell proliferation.
Diagram: [Leu15]-Gastrin I Signaling Pathway
Caption: Signaling cascade initiated by [Leu15]-Gastrin I binding to CCKBR.
Physiological and Cellular Effects
The activation of the CCKBR signaling pathway by [Leu15]-Gastrin I leads to a variety of physiological and cellular effects.
Gastric Acid Secretion
In the stomach, [Leu15]-Gastrin I stimulates parietal cells to secrete gastric acid. This is a primary physiological role of gastrin.
Cell Proliferation and Trophic Effects
[Leu15]-Gastrin I has been shown to be trophic for the gastrointestinal epithelium and can stimulate the growth of gastric adenocarcinoma cells, which often overexpress CCKBR.[3]
Quantitative Data: Functional Potency
The potency of [Leu15]-Gastrin I in eliciting downstream cellular effects is typically measured as the half-maximal effective concentration (EC50).
| Functional Assay | Parameter | Expected Effect | Cell Line/System |
| Intracellular Calcium Mobilization | EC50 | Potent increase in intracellular Ca2+ | CCKBR-expressing cells |
| Cell Proliferation (e.g., MTT Assay) | EC50 | Stimulation of cell growth | Gastric cancer cell lines (e.g., AGS) |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of [Leu15]-Gastrin I.
Radioligand Binding Assay
This assay is used to determine the binding affinity of [Leu15]-Gastrin I to the CCKBR.
Materials:
-
CCKBR-expressing cell membranes or whole cells
-
Radiolabeled ligand (e.g., [125I]-Gastrin)
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Unlabeled [Leu15]-Gastrin I
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
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Filtration apparatus
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Scintillation counter
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with CCKBR-expressing membranes in the presence of increasing concentrations of unlabeled [Leu15]-Gastrin I.
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Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC50 value.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of [Leu15]-Gastrin I to induce an increase in intracellular calcium.
Materials:
-
CCKBR-expressing cells (e.g., HEK293 or a relevant cancer cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[6][7]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
[Leu15]-Gastrin I
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Seed cells in a 96-well plate or on coverslips and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.[8]
-
Wash the cells with buffer to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of [Leu15]-Gastrin I to the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[9]
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Cell Proliferation (MTT) Assay
This assay assesses the effect of [Leu15]-Gastrin I on cell viability and proliferation.
Materials:
-
A relevant cell line (e.g., a gastric cancer cell line)
-
Complete cell culture medium
-
[Leu15]-Gastrin I
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of [Leu15]-Gastrin I for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the [Leu15]-Gastrin I concentration to evaluate its effect on cell proliferation.
Conclusion
[Leu15]-Gastrin I (human) is a stable and potent agonist of the CCKBR. Its mechanism of action is primarily mediated through the Gq/PLC/IP3 signaling pathway, leading to an increase in intracellular calcium and activation of PKC. These signaling events culminate in various physiological responses, most notably gastric acid secretion and the stimulation of cell proliferation. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the pharmacological properties of [Leu15]-Gastrin I and other CCKBR ligands. A thorough understanding of this mechanism is crucial for researchers in gastroenterology, oncology, and drug development.
References
- 1. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BindingDB BDBM50549226 CHEMBL4795913 [bindingdb.org]
- 4. S-EPMC7061093 - Multiple calcium sources are required for intracellular calcium mobilization during gastric organoid epithelial repair. - OmicsDI [omicsdi.org]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
